molecular formula C17H13FN6O B2405382 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine CAS No. 899725-71-4

4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2405382
CAS No.: 899725-71-4
M. Wt: 336.33
InChI Key: MHPGJQBIJBGIDF-UHFFFAOYSA-N
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Description

4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine is a complex organic compound that features a unique combination of fluorophenyl, oxadiazole, and triazole moieties. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.

Properties

IUPAC Name

5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-methylphenyl)triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN6O/c1-10-4-2-3-5-13(10)24-15(19)14(21-23-24)17-20-16(22-25-17)11-6-8-12(18)9-7-11/h2-9H,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPGJQBIJBGIDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids, followed by the introduction of the triazole ring via azide-alkyne cycloaddition (often referred to as the “click” reaction). The fluorophenyl group is usually introduced through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine
  • 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine

Uniqueness

Compared to similar compounds, 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.

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